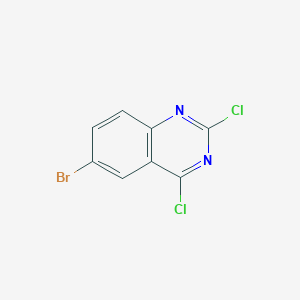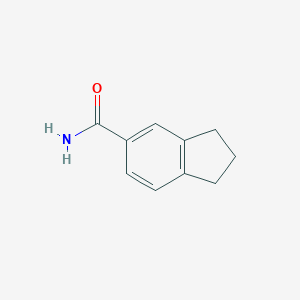
2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-1H-indene-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as indenylamide and has a unique chemical structure that makes it an interesting molecule to study.
Mechanism Of Action
The mechanism of action of 2,3-dihydro-1H-indene-5-carboxamide is not fully understood. However, studies have shown that the compound may act by inhibiting certain enzymes or proteins involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical And Physiological Effects
Studies have shown that 2,3-dihydro-1H-indene-5-carboxamide has a number of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the growth of various fungal and bacterial strains. In addition, 2,3-dihydro-1H-indene-5-carboxamide has been found to have neuroprotective effects, potentially making it a useful treatment for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available starting materials and can be easily purified. Another advantage is its diverse range of potential applications, making it a versatile molecule for studying various biological and chemical processes.
One limitation of using 2,3-dihydro-1H-indene-5-carboxamide is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations. Therefore, careful consideration must be given to the dosage and exposure time when using the compound in lab experiments.
Future Directions
There are several potential future directions for research on 2,3-dihydro-1H-indene-5-carboxamide. One direction is the development of new synthetic methods for the compound, potentially leading to more efficient and cost-effective synthesis. Another direction is the exploration of the compound's potential applications in other fields, such as catalysis and material science. Additionally, further studies on the compound's mechanism of action and potential side effects could provide valuable insights into its use as a therapeutic agent.
Synthesis Methods
The synthesis of 2,3-dihydro-1H-indene-5-carboxamide can be achieved through various methods. One of the most commonly used methods involves the reaction between indene and isocyanate in the presence of a catalyst such as triethylamine. This method yields a high purity product and can be easily scaled up for large-scale synthesis. Other methods include the use of Grignard reagents or palladium-catalyzed coupling reactions.
Scientific Research Applications
2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activity. The compound has also shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2,3-dihydro-1H-indene-5-carboxamide has been studied for its use in material science, specifically as a building block for the synthesis of polymers and other materials.
properties
CAS RN |
103204-17-7 |
|---|---|
Product Name |
2,3-dihydro-1H-indene-5-carboxamide |
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12) |
InChI Key |
GBPWDYCNVWWKRQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N |
synonyms |
5-Indancarboxamide(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



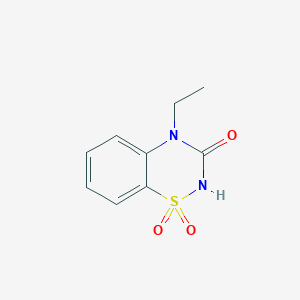
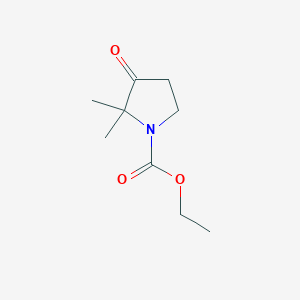
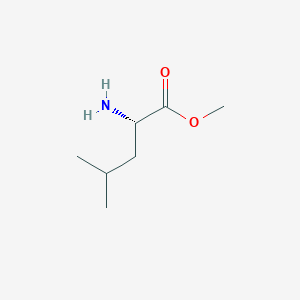
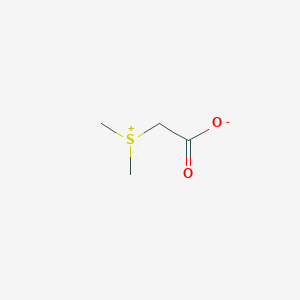
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
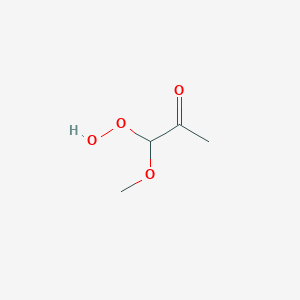
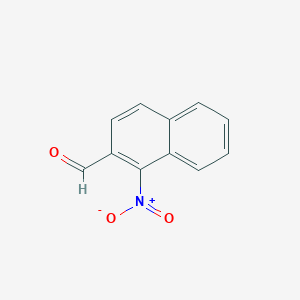
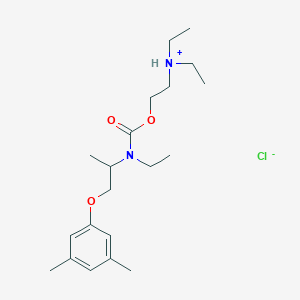
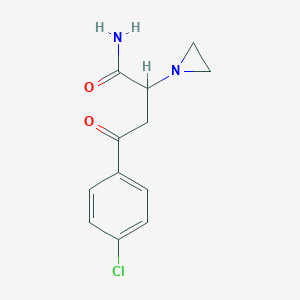
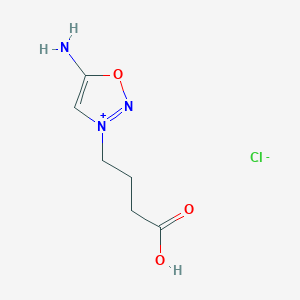
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
